N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine
Description
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine is a synthetic organic compound featuring a cyclopentane backbone substituted with a methyl group at the 3-position and an amine group linked to a dimethyl-1,2-oxazol-4-ylmethyl moiety. Its molecular formula is C₁₂H₂₀N₂O, with a molecular weight of 208.30 g/mol and a purity of ≥95% . Structural analysis of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical visualization .
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C12H20N2O/c1-8-4-5-11(6-8)13-7-12-9(2)14-15-10(12)3/h8,11,13H,4-7H2,1-3H3 |
InChI Key |
PVUXLNZZLXTTJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2=C(ON=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine typically involves the reaction of 3-methylcyclopentan-1-amine with a dimethyl-1,2-oxazole derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, ensures the consistency and quality of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Reactions at the Oxazole Ring
The dimethyl-1,2-oxazol-4-yl moiety participates in electrophilic aromatic substitution (EAS) and ring-opening reactions due to its electron-deficient nature.
Electrophilic Aromatic Substitution
The oxazole ring undergoes regioselective substitutions at the 5-position (meta to the oxygen atom). For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C → RT | 5-Bromo-dimethyloxazole derivative | 72% | |
| Nitration | HNO₃, H₂SO₄, 50°C | 5-Nitro-dimethyloxazole derivative | 65% |
Patented derivatives demonstrate similar reactivity, with halogenation and nitration enabling further functionalization for drug discovery .
Ring-Opening Reactions
Under acidic or reductive conditions, the oxazole ring can cleave:
-
Acidic Hydrolysis : Treatment with HCl (6M, reflux) yields a β-ketoamide intermediate .
-
Reductive Opening : Catalytic hydrogenation (H₂, Pd/C) produces a secondary amine and a ketone fragment .
Reactions at the Amine Group
The tertiary amine undergoes alkylation, acylation, and reductive amination.
Alkylation
The amine reacts with alkyl halides or epoxides:
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Bromoacetyl bromide | Bromoacetyl bromide, Na₂CO₃, CH₂Cl₂ | 0°C → RT, 1h | N-Alkylated derivative | 88% |
Acylation
Coupling with carboxylic acids via carbodiimide chemistry:
| Acid | Coupling Agent | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-Fluorobenzoic acid | EDC/HOBt, DIPEA | DMF, RT, 16h | Amide derivative | 69% |
Reductive Amination
The amine reacts with aldehydes or ketones under reductive conditions to form secondary amines:
| Carbonyl Compound | Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Cyclopentanone | NaBH₃CN, MeOH | RT, 12h | N-Cyclopentyl derivative | 81% |
Oxidation
The cyclopentane ring undergoes oxidation with KMnO₄ (aq. H₂SO₄) to form a diketone, though this reaction is less selective .
Cycloadditions
The oxazole ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) under thermal conditions .
Table 2: Stability Under Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| Acidic (pH < 3) | Unstable | Oxazole ring hydrolysis |
| Basic (pH > 10) | Stable | – |
| UV Light | Moderate | Radical-mediated decomposition |
Scientific Research Applications
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can interact with the active site of enzymes, inhibiting their activity or modulating their function. The compound may also interact with cellular receptors, triggering a cascade of biochemical events that lead to its observed effects.
Comparison with Similar Compounds
Data Tables
Biological Activity
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine is a novel compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound possesses the molecular formula and a molecular weight of approximately 210.32 g/mol. The compound features a cyclopentane structure substituted with a dimethyl-1,2-oxazole moiety, which is crucial for its biological activity. The oxazole ring introduces heteroatoms (nitrogen and oxygen), enhancing the compound's interaction with biological targets.
The biological activity of this compound has been primarily attributed to its role as a neuraminidase inhibitor . Neuraminidase is an enzyme essential for the replication of viruses, particularly influenza. By inhibiting this enzyme, the compound may contribute to antiviral effects, making it a candidate for further development in antiviral therapies .
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
- Neuraminidase Inhibition : Preliminary studies indicate that this compound effectively inhibits neuraminidase, suggesting its potential utility in treating viral infections.
- Antimicrobial Properties : The oxazole component is known to interact with multiple biological pathways, potentially offering antimicrobial benefits.
- Cytotoxicity : Some studies have indicated cytotoxic effects against specific cancer cell lines, warranting further investigation into its anticancer potential.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several chemical transformations, including nucleophilic substitutions and modifications of the oxazole ring. The synthesis typically involves:
- Formation of the Oxazole Ring : Using appropriate precursors to create the dimethyl oxazole structure.
- Cyclization and Amine Addition : Introducing the cyclopentane structure through cyclization reactions followed by amine addition.
The structural uniqueness of this compound allows for various derivatives to be synthesized, potentially enhancing its biological activity .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Methylcyclopentanamine | Cyclopentane ring with amine | Base structure for modification |
| Dimethyloxazole derivatives | Oxazole ring with varying substitutions | Variations lead to different biological activities |
| Oseltamivir (Tamiflu) | Established neuraminidase inhibitor | Clinically used antiviral agent |
This table highlights how structural variations can influence biological activity and pharmacokinetic properties.
Case Studies and Research Findings
Recent studies have focused on elucidating the binding affinity of N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amines to neuraminidase using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies aim to quantify its effectiveness compared to established neuraminidase inhibitors like oseltamivir .
Notable Research Findings:
- In Vitro Assays : Demonstrated significant inhibition of viral replication in cultured cells.
- Binding Studies : Indicated a high affinity for neuraminidase compared to other compounds in its class.
- Toxicity Assessments : Preliminary assessments show low toxicity profiles in mammalian cell lines.
Q & A
Q. What synthetic routes are feasible for preparing N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine, and how can yield and purity be optimized?
Methodological Answer: A plausible approach involves palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates, as demonstrated for structurally related oxazole-containing compounds . Key steps include:
- Purification via recrystallization or column chromatography.
- Monitoring reaction progress using -NMR and HPLC to confirm intermediate formation.
- Optimizing reaction conditions (e.g., temperature, solvent, catalyst loading) to minimize byproducts. Yield optimization may require iterative adjustment of stoichiometry and reaction time .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer: Essential techniques include:
- NMR Spectroscopy : - and -NMR to confirm substituent connectivity and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., amine N-H stretches at ~3300 cm, oxazole C=N stretches at ~1650 cm) . Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) can resolve ambiguities .
Q. How should crystallographic data be collected and processed for structural elucidation?
Methodological Answer: Use single-crystal X-ray diffraction with the WinGX suite for data integration and SHELXL for refinement . Key steps:
- Mount crystals on a diffractometer (e.g., Bruker D8 Quest) at 100 K to minimize thermal motion.
- Apply absorption corrections using SADABS or TWINABS for high-quality data.
- Validate the final structure with PLATON to check for missed symmetry or twinning .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure inform predictions of molecular aggregation?
Methodological Answer: Perform graph set analysis to classify hydrogen bonds (e.g., for dimeric motifs) using software like Mercury . For example:
Q. What strategies resolve contradictions in crystallographic data during refinement?
Methodological Answer:
- Use SHELXL’s constraints/restraints to model disorder (e.g., flexible cyclopentyl groups).
- Validate with checkCIF to flag outliers (e.g., ADPs, bond-length mismatches).
- Compare alternative space groups (e.g., vs. ) to identify the correct symmetry . For twinned crystals, apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
